molecular formula C8H12O3 B14398301 5-(3-Oxobutyl)oxolan-2-one CAS No. 89927-33-3

5-(3-Oxobutyl)oxolan-2-one

Cat. No.: B14398301
CAS No.: 89927-33-3
M. Wt: 156.18 g/mol
InChI Key: JJSQOYCRHZPDHY-UHFFFAOYSA-N
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Description

5-(3-Oxobutyl)oxolan-2-one (CAS# 89927-33-3) is a lactone-based chemical compound with the molecular formula C 8 H 12 O 3 and a molecular weight of 156.18 g/mol . This compound features an oxolan-2-one (gamma-butyrolactone) ring system substituted with a 3-oxobutyl group, making it a valuable bifunctional synthetic intermediate in organic chemistry research . The structure possesses both a lactone ring, which can be susceptible to ring-opening reactions, and a ketone group on the side chain, which is a prime site for nucleophilic addition and condensation reactions . This reactivity profile allows researchers to utilize it as a versatile building block for the synthesis of more complex molecular architectures. Its applications in research include serving as a precursor in multi-step synthetic routes, with documented yields of up to 83% in published literature procedures . The compound's structure suggests potential utility in medicinal chemistry for the development of bioactive molecules, and in materials science as an intermediate for novel polymers, given that the parent compound gamma-butyrolactone is a known monomer and industrial chemical intermediate . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89927-33-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-(3-oxobutyl)oxolan-2-one

InChI

InChI=1S/C8H12O3/c1-6(9)2-3-7-4-5-8(10)11-7/h7H,2-5H2,1H3

InChI Key

JJSQOYCRHZPDHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCC(=O)O1

Origin of Product

United States

Advanced Synthetic Methodologies for 5 3 Oxobutyl Oxolan 2 One

Comprehensive Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. scribd.com It involves deconstructing a target molecule into simpler, commercially available precursors by breaking bonds and using "transforms," which are the reverse of known chemical reactions. ijciar.comicj-e.org The analysis for 5-(3-Oxobutyl)oxolan-2-one reveals several plausible disconnection strategies.

The target molecule possesses a 1,5-dicarbonyl relationship between the lactone carbonyl and the side-chain ketone. This pattern is a key structural feature that informs the retrosynthetic strategy. A common and powerful method for forming 1,5-dicarbonyl compounds is the Michael addition reaction. amazonaws.com

Strategy A: Michael Addition Approach

A primary disconnection can be made at the Cα-Cβ bond of the side chain (the bond between the lactone ring and the ethyl-ketone fragment). This corresponds to a Michael addition reaction in the forward synthesis.

Disconnection: Breaking the C5-C6 bond.

Synthons: This disconnection leads to a nucleophilic synthon at C5 of the lactone ring and an electrophilic synthon corresponding to the α,β-unsaturated ketone.

Synthetic Equivalents: The nucleophilic synthon can be generated from a lactone enolate or a corresponding silyl (B83357) enol ether. The electrophilic equivalent is methyl vinyl ketone (MVK).

This retrosynthetic pathway suggests that the target molecule can be synthesized by the conjugate addition of a suitable γ-butyrolactone nucleophile to methyl vinyl ketone.

Strategy B: Acyl Anion Equivalent Approach

An alternative disconnection involves treating the side chain as being derived from an acyl anion equivalent.

Disconnection: Breaking the bond between the carbonyl carbon (C8) and the adjacent methylene (B1212753) (C7).

Synthons: This generates an acyl cation synthon and a nucleophilic side chain attached to the lactone.

Synthetic Equivalents: The synthetic equivalent for the acyl cation could be an α,β-unsaturated nitrile or ester, which, after addition of a nucleophile, can be hydrolyzed. The nucleophile would be a Grignard or organolithium reagent derived from a protected 5-(2-haloethyl)oxolan-2-one. A more direct equivalent is the reaction of an organometallic reagent (e.g., an organocadmium or organocuprate) with an acid chloride.

Another set of strategies focuses on the construction of the γ-butyrolactone ring itself.

Strategy C: Hydroxy Acid Cyclization

The most fundamental disconnection for a lactone is the breaking of the ester bond.

Disconnection: Cleavage of the C-O bond within the lactone ring.

Precursor: This leads to a γ-hydroxy carboxylic acid, specifically 4-hydroxy-7-keto-octanoic acid.

Forward Synthesis: The synthesis would involve the preparation of this open-chain precursor, followed by an acid-catalyzed intramolecular esterification (lactonization) to form the target molecule. The precursor itself could be assembled via various C-C bond-forming reactions.

Strategy D: Baeyer-Villiger Oxidation

This approach involves a functional group interconversion (FGI) where the lactone is envisioned as arising from the oxidation of a corresponding cyclic ketone. researchgate.net

FGI: Lactone ← Ketone.

Precursor: The precursor would be 2-(3-oxobutyl)cyclopentanone.

Forward Synthesis: A Baeyer-Villiger oxidation of this cyclopentanone (B42830) derivative using a peroxy acid (e.g., m-CPBA) would selectively insert an oxygen atom adjacent to the more substituted carbon, yielding the desired γ-lactone structure.

Modern Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For a chiral molecule like this compound, asymmetric catalysis is paramount for producing enantiomerically pure forms.

Achieving an enantioselective synthesis of the target molecule requires controlling the stereochemistry at the C5 position. This can be accomplished using various asymmetric catalytic methods applied to the key bond-forming steps identified in the retrosynthetic analysis.

One established method for inducing asymmetry is the use of a chiral auxiliary. nih.gov This involves temporarily attaching a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction.

In the context of the Michael addition (Strategy A), a chiral auxiliary could be appended to the lactone precursor. For example, a γ-butyrolactone derived from a chiral pool starting material or an Evans-type oxazolidinone auxiliary attached to an open-chain precursor could be used. After the diastereoselective Michael addition, the auxiliary is cleaved to yield the enantiomerically enriched product.

Alternatively, the reaction can be rendered asymmetric by using a chiral catalyst. The conjugate addition of a nucleophile to an α,β-unsaturated lactone (a reversal of roles from Strategy A) can be catalyzed by a transition metal complex bearing a chiral ligand.

Table 1: Illustrative Examples of Chiral Ligands in Asymmetric Conjugate Addition

EntryMetal CatalystChiral LigandNucleophileDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1Cu(OTf)₂(S)-BINAPMe₂Zn95:5 d.r.
2Rh(acac)(CO)₂(R,R)-DIOPPhenylboronic acid92% e.e.
3NiCl₂(S)-PhosphaferroceneMeMgBr85% e.e.

This table presents hypothetical data based on common systems to illustrate the principle of ligand-directed stereocontrol.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. A key application is the enantioselective conjugate addition to enals or enones.

An organocatalytic approach to this compound could involve the Michael addition of a nucleophile to methyl vinyl ketone, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether). More elegantly, one could construct the entire framework in a cascade reaction. For instance, the reaction between a 4-oxobutanal derivative and a malonate half-thioester, catalyzed by a chiral amine, could proceed through a Michael-aldol cascade to assemble the substituted lactone core with high enantioselectivity.

Table 2: Representative Organocatalysts for Asymmetric Michael Additions

EntryCatalyst TypeExample CatalystSubstrate 1Substrate 2Enantiomeric Excess (e.e.)
1Secondary AmineDiarylprolinol Silyl EtherPropanalMethyl Vinyl Ketone>99% e.e.
2ThioureaSchreiner's ThioureaMalonateNitro-olefin94% e.e.
3Cinchona AlkaloidQuinine DerivativeAcetoneChalcone90% e.e.

This table provides illustrative data from known organocatalytic reactions to demonstrate the potential of these systems for the target synthesis.

Asymmetric Catalysis for Enantioselective Synthesis

Transition Metal-Catalyzed Processes

Transition metals are pivotal in modern organic synthesis due to their ability to catalyze a wide array of transformations with high efficiency and selectivity. For the synthesis of γ-butyrolactones, metals such as palladium, rhodium, and copper are instrumental in forming the core lactone ring through various mechanisms like carbonylation, hydrogenation, and cyclization.

Palladium-catalyzed carbonylation of unsaturated alcohols, such as derivatives of 3-buten-1-ol, provides a direct route to the γ-butyrolactone scaffold. acs.org This process involves the insertion of carbon monoxide and subsequent intramolecular cyclization. Similarly, palladium catalysts supported on materials like humin-derived activated carbon (Pd/HAC) have proven effective for the hydrogenation of unsaturated precursors like 2-furanones to yield γ-butyrolactone. rsc.org Another powerful palladium-catalyzed method is the dehydrogenative carbonylative esterification of allenoic acids, which constructs the esterified γ-butyrolactone core with high efficiency. acs.org

Rhodium catalysts, particularly clusters like Rh₄(CO)₁₂, are effective in the cyclocarbonylation of propargyl alcohol derivatives, which can be adapted to form substituted furanones, key precursors to the target lactone. researchgate.net Copper-based catalysts are widely used for the dehydrogenative cyclization of diols, such as 1,4-butanediol, to produce γ-butyrolactone under moderate reaction conditions. researchgate.net

Table 1: Transition Metal-Catalyzed Synthesis of γ-Butyrolactone Scaffolds
Catalyst SystemReaction TypeSubstrate TypeKey Advantages
Palladium(II) complexesCarbonylationUnsaturated alcoholsDirect formation of lactone ring
Pd/HACHydrogenation2-Furanone derivativesHigh yield, recyclable catalyst
Rhodium Carbonyl ClustersCyclocarbonylationPropargyl alcoholsAccess to functionalized precursors
Copper-based catalystsDehydrogenation1,4-DiolsHigh selectivity and conversion
Gold(I) complexesCycloisomerizationAllenoic acidsHigh stereoselectivity

Stereoselective Control in Diastereomer Formation

Achieving control over stereochemistry is a critical challenge in the synthesis of substituted oxolanes like this compound, which contains at least one stereocenter. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial for applications where biological activity is dependent on the molecule's three-dimensional structure.

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic starting material into a single, enantiomerically pure product. In the context of γ-butyrolactone synthesis, a chiral N-heterocyclic carbene (NHC) can catalyze the reaction between an α,β-unsaturated aldehyde and a racemic α-keto ester. nih.gov This process establishes three contiguous stereocenters with high diastereoselectivity and enantioselectivity in a single step.

Another approach involves the enantioselective reductive coupling of ketones with acrylates, catalyzed by nickel complexes featuring chiral quinoline–oxazoline ligands. This method is particularly effective for creating γ-butyrolactones with γ-quaternary stereocenters under mild conditions. acs.org Furthermore, gold-catalyzed stereoselective cycloisomerization of allenoic acids allows for an excellent transfer of chirality from an axially chiral substrate to a centrally chiral product, yielding γ-butyrolactones with high enantiomeric excess. researchgate.net

Table 2: Comparison of Stereoselective Methods
MethodCatalyst TypeKey FeatureStereochemical Outcome
Dynamic Kinetic ResolutionChiral N-Heterocyclic CarbeneIntermolecular annulationSets three contiguous stereocenters
Reductive CouplingChiral Nickel ComplexForms γ-quaternary stereocentersHigh enantioselectivity
CycloisomerizationChiral Gold(I) ComplexAxial-to-central chirality transferHigh enantiomeric excess

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent cutting-edge synthetic methodologies that utilize light and electricity, respectively, to drive chemical reactions. These approaches often provide access to unique reaction pathways under mild conditions, avoiding the need for harsh reagents.

In photocatalysis, visible-light-absorbing catalysts can generate radical intermediates that participate in the formation of γ-butyrolactones. For instance, the synergistic interaction of photoredox and hydrogen atom transfer (HAT) catalysis can initiate the radical hydrocarboxylation of allylic alcohols with CO₂, followed by cyclization to afford the lactone product. acs.org

Electrosynthesis offers an alternative, oxidant-free method. An electro-oxidative [3+2] annulation of alkenes with 1,3-diesters can efficiently produce γ-butyrolactones. nih.gov This method avoids the need for chemical oxidants or substrate pre-activation. Ferrocene can act as a mediator in this process to activate the 1,3-diester. nih.gov Another electrochemical approach involves the dehydrogenative esterification of aliphatic carboxylic acids, which can proceed intramolecularly to form lactones using n-Bu₄NI as a catalyst. nih.gov

Table 3: Photocatalytic and Electrocatalytic Approaches
MethodologyEnergy SourceReaction TypeKey Advantage
PhotocatalysisVisible LightRadical HydrocarboxylationMild conditions, uses CO₂
ElectrocatalysisElectricityDehydrogenative [3+2] AnnulationEliminates need for chemical oxidants
ElectrocatalysisElectricityDehydrogenative EsterificationScalable and efficient lactonization

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into synthetic planning is essential for developing sustainable chemical processes. This involves designing reactions that are safer, more energy-efficient, and generate minimal waste.

Solvent-Free and Reduced Solvent Reaction Systems

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. Solvents account for a significant portion of the waste generated in chemical synthesis. While specific solvent-free methods for this compound are not extensively documented, general strategies are applicable. Heterogeneous catalysts, such as the palladium on activated carbon mentioned previously, are easily separated from the reaction mixture, simplifying purification and enabling the use of greener solvents like water or ethanol, or even reducing solvent volume. rsc.org Similarly, electrochemical methods can often be performed in aqueous media or ionic liquids, reducing the reliance on traditional organic solvents. researchgate.net

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful.

Addition and cycloaddition reactions are classic examples of atom-economical processes. The transition metal-catalyzed [3+2] annulation reactions and carbonylations discussed earlier are highly atom-economical as they incorporate all or most of the atoms from the starting materials into the γ-butyrolactone product. acs.orgnih.gov In contrast, classical multi-step syntheses that involve protecting groups or use stoichiometric reagents (e.g., traditional Wittig reactions or reductions with metal hydrides) tend to have poor atom economy. Designing a synthesis around catalytic, addition-type reactions is a key strategy for maximizing atom economy.

Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations. These processes are renowned for their high selectivity (chemo-, regio-, and stereo-) and ability to operate under mild, environmentally benign conditions (typically in water at ambient temperature and pressure).

For the synthesis of chiral lactones, Baeyer-Villiger monooxygenases (BVMOs) are particularly powerful enzymes. nih.gov They catalyze the insertion of an oxygen atom into a cyclic ketone precursor to form the corresponding lactone with high enantioselectivity. nih.govmdpi.com This method is a green alternative to chemical Baeyer-Villiger oxidations that often require hazardous peroxy acids.

Lipases are another class of enzymes widely used for the kinetic resolution of racemic lactones or their precursors. jocpr.com For example, porcine pancreas lipase (B570770) (PPL) can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers. tandfonline.com Additionally, tandem biocatalytic routes, combining aldolases and ketoreductases, can construct chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials in a one-pot cascade. acs.org

Table 4: Biocatalytic Approaches to Chiral Lactone Synthesis
Enzyme ClassReaction TypeSubstrateKey Advantage
Baeyer-Villiger Monooxygenase (BVMO)OxidationCyclic KetonesHigh enantioselectivity, mild conditions
LipaseKinetic Resolution (Hydrolysis/Esterification)Racemic Esters/AlcoholsSeparation of enantiomers
Aldolase/KetoreductaseTandem Aldol (B89426) Addition/ReductionAldehydes & 2-OxoacidsStereodivergent synthesis from achiral precursors

Convergent and Divergent Synthetic Strategies

While direct examples of the total synthesis of natural products using this compound as a starting material are not prominent in the literature, its structural features make it an ideal hypothetical intermediate for a convergent approach to various natural products containing a γ-butyrolactone core. The synthesis of lignans, a large class of natural products with diverse biological activities, often features the γ-butyrolactone moiety. nih.gov

Consider a hypothetical convergent synthesis of a complex lignan (B3055560) natural product. A synthetic strategy could involve the preparation of two key fragments: one derived from this compound and another representing the remaining portion of the target molecule. The ketone functionality of the oxobutyl side chain in this compound can be readily transformed into a variety of other functional groups, allowing for its coupling with the second fragment.

Hypothetical Convergent Synthesis Data:

Fragment AFragment BCoupling ReactionTarget Molecule Class
Modified this compoundAryl or heterocyclic moietySuzuki or Stille couplingLignan analogues
Wittig reagent from this compoundAldehyde-containing fragmentWittig olefinationPolyketide-like structures
Grignard reagent from this compoundEpoxide-containing fragmentNucleophilic ring-openingSubstituted tetrahydrofurans

This table illustrates how the chemical reactivity of the ketone in this compound can be harnessed to create different types of reactive intermediates for convergent coupling reactions.

Modular synthesis is a powerful concept that aligns with the principles of both convergent and divergent synthesis to rapidly generate libraries of compounds with diverse molecular scaffolds. nih.gov This approach relies on the use of versatile building blocks that can be combined in various ways to produce a wide range of final products. This compound is an excellent candidate for a modular synthesis approach due to its two distinct functional groups: the lactone and the ketone.

A divergent, modular strategy could commence with this compound as the central scaffold. The ketone can be subjected to a variety of reactions to introduce diversity in one part of the molecule. Subsequently, the lactone ring can be opened to reveal a carboxylic acid and a primary alcohol, both of which can be further functionalized.

Potential Reactions for Modular Synthesis from this compound:

Starting ScaffoldReaction at KetoneSubsequent Reaction at Lactone (after opening)Resulting Scaffold Class
This compoundGrignard addition with various R-MgBrAmide coupling at the carboxylic acidDensely functionalized acyclic compounds
This compoundReductive amination with different aminesEsterification at the primary alcoholDiverse amino-ester derivatives
This compoundWittig reaction with various phosphoranesMacrolactonizationNovel macrocyclic structures

This modular approach allows for the systematic variation of different parts of the molecule, leading to the creation of a diverse library of compounds from a single, readily accessible starting material. Such libraries are invaluable for high-throughput screening in drug discovery and chemical biology.

Chemical Reactivity and Mechanistic Investigations of 5 3 Oxobutyl Oxolan 2 One

Reactivity Profile of the γ-Lactone Moiety

The γ-lactone is a five-membered cyclic ester. The reactivity of this ring system is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. scribd.com The polarization of the carbon-oxygen double bond makes the carbonyl carbon electron-deficient and a prime target for nucleophilic addition. savemyexams.comsavemyexams.com

The most characteristic reaction of the γ-lactone moiety is nucleophilic acyl substitution, which results in the opening of the lactone ring. magtech.com.cn This process is typically initiated by the attack of a nucleophile on the ester carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield a ring-opened product. libretexts.org These reactions can be catalyzed by either acid or base. Basic conditions enhance the nucleophilicity of the attacking species, while acidic conditions activate the carbonyl group by protonating the oxygen atom. libretexts.org

The nature of the nucleophile dictates the final product. Strong nucleophiles, such as organometallic reagents or hydrides, and other nucleophiles like amines or alkoxides can effectively open the lactone ring. magtech.com.cn The regioselectivity of the attack is generally on the carbonyl carbon due to steric and electronic factors. magtech.com.cn

Table 1: Nucleophilic Ring-Opening of the γ-Lactone Moiety

Nucleophile Reagent Example Product
Hydroxide NaOH (aq) 4-hydroxy-7-oxo-octanoic acid (as carboxylate salt)
Alkoxide NaOCH₃ in CH₃OH Methyl 4-hydroxy-7-oxo-octanoate
Amine NH₃ 4-hydroxy-7-oxo-octanamide

This table presents theoretical products based on established reactivity principles of γ-lactones.

The γ-lactone ring of 5-(3-Oxobutyl)oxolan-2-one can serve as a precursor for the synthesis of other heterocyclic systems. This is typically achieved by using a bifunctional nucleophile in the ring-opening reaction. The initial ring-opening is followed by a subsequent intramolecular cyclization to form a new ring. For instance, reaction with hydrazine (B178648) (H₂N-NH₂) could first open the lactone to form a hydrazide, which could then cyclize to form a six-membered dihydropyridazinone derivative. Similarly, reaction with hydroxylamine (B1172632) (H₂N-OH) could lead to the formation of corresponding isoxazolidinone derivatives. Such transformations significantly expand the synthetic utility of the parent molecule, providing pathways to more complex heterocyclic structures.

The carbon atom at the 5-position of the oxolan-2-one ring is a chiral center. Any reaction that involves this center or its neighboring atoms must be considered in a stereochemical context. In standard nucleophilic ring-opening reactions, the attack occurs at the sp²-hybridized carbonyl carbon, and this does not directly affect the stereochemistry at the C5 position. libretexts.org However, if the reaction proceeds via an SN2-type mechanism involving the cleavage of the C5-O bond, an inversion of stereochemistry at the C5 center would be expected. beilstein-journals.org The conformation of the five-membered ring can influence the accessibility of the reaction sites and thus the stereochemical outcome of the reaction. biomolther.org The introduction of new stereocenters is also possible, for example, during reduction of the ketone, which would lead to diastereomeric products.

Reactions Involving the Ketone Functional Group

The 3-oxobutyl side chain contains a ketone functional group, which exhibits its own characteristic reactivity, primarily involving the electrophilic carbonyl carbon and the acidic α-hydrogens. uomus.edu.iq Ketones are generally less reactive towards nucleophiles than aldehydes but still undergo a wide array of important transformations. uomus.edu.iq

The ketone's carbonyl carbon is electrophilic and reacts with a variety of nucleophiles in addition reactions. ksu.edu.sa Unlike the lactone's carbonyl, addition to the ketone does not typically result in a substitution/elimination sequence because there is no suitable leaving group attached to the carbonyl carbon. libretexts.org The reaction proceeds via a two-step mechanism: nucleophilic attack to form a tetrahedral alkoxide intermediate, followed by protonation to yield an alcohol. libretexts.org

Table 2: Carbonyl Addition Reactions of the Ketone Moiety

Reagent Type Reagent Example Product
Hydride Reductants NaBH₄ 5-(3-hydroxybutyl)oxolan-2-one
Organometallic Reagents CH₃MgBr (Grignard) 5-(3-hydroxy-3-methylbutyl)oxolan-2-one

This table presents theoretical products based on established reactivity principles of ketones.

The presence of α-hydrogens (protons on carbons adjacent to the ketone carbonyl) allows for the formation of an enolate ion in the presence of a base. libretexts.org This enolate is a powerful carbon nucleophile and is central to several key carbon-carbon bond-forming reactions. researchgate.net

Aldol (B89426) Reaction : The enolate of this compound can react with an electrophilic carbonyl compound, such as an aldehyde or another ketone. libretexts.org In a self-condensation reaction, the enolate could attack the ketone of another molecule of this compound, leading to the formation of a β-hydroxy ketone dimer after protonation. byjus.com Such reactions are fundamental in building larger, more complex molecular skeletons. researchgate.net The reaction is reversible and can be driven to completion by dehydration of the aldol adduct to form a conjugated enone. byjus.com

Michael Reaction : As a resonance-stabilized nucleophile, the enolate can also participate in Michael (or conjugate) additions. organic-chemistry.org In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org This 1,4-addition is a versatile method for forming 1,5-dicarbonyl compounds and other useful structures. wikipedia.org For example, the enolate of this compound could react with methyl vinyl ketone to generate a diketo-lactone product.

Selective Reduction and Oxidation Pathways

The presence of two carbonyl groups—the lactone ester and the side-chain ketone—presents a challenge and an opportunity for selective transformations.

Selective Reduction:

The selective reduction of the ketone in the presence of the lactone is a synthetically valuable transformation. The lactone is generally less reactive towards nucleophilic reducing agents than the ketone. This difference in reactivity allows for the chemoselective reduction of the ketone to a secondary alcohol, yielding 5-(3-hydroxybutyl)oxolan-2-one.

Commonly, this is achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). For instance, in a related system, ketodiesters containing a ketone function were reduced with NaBH₄, leading to the corresponding alcohol, which then lactonized. nih.gov This indicates the feasibility of selectively reducing the ketone without opening the lactone ring under controlled conditions.

Catalytic transfer hydrogenation is another effective method for this selective reduction. Using catalysts like Noyori's ruthenium-based asymmetric transfer hydrogenation catalyst, keto alcohols can be converted to lactones, showcasing the selective interaction with the ketone/alcohol functionality over the lactone. organic-chemistry.orgacs.org Similarly, iron-PNP catalysts have been used for the transfer hydrogenation of various esters and lactones, though conditions can be tailored for selectivity. researchgate.net

Enzymatic reductions offer high selectivity. Ketoreductases (KREDs) have been employed to reduce exocyclic ketones on β-ketolactone structures with high efficiency and stereoselectivity, leaving the lactone ring intact. acs.org This bio-catalytic approach is particularly useful for achieving specific stereoisomers of the resulting alcohol.

Selective Oxidation:

Selective oxidation can also be explored. While the lactone is already in a high oxidation state, the ketone can potentially undergo Baeyer-Villiger oxidation to form an ester. This reaction typically involves peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like Oxone. unimi.it The reaction of this compound under these conditions could potentially yield an acetate (B1210297) ester attached to the lactone ring system. The regioselectivity of the Baeyer-Villiger oxidation of the side-chain ketone would be dictated by the migratory aptitude of the adjacent carbon groups.

Oxidation can also be directed at the carbon framework. In related systems, THF has been oxidized to γ-butyrolactone using hypochlorite. acs.org While the target molecule already contains a lactone, this highlights the potential for further oxidation at other positions on the molecule under specific conditions.

Table 1: Comparison of Selective Reduction Methods for Ketones in Lactone-Containing Molecules

Method Reagent/Catalyst Typical Conditions Selectivity Reference
Hydride Reduction Sodium Borohydride (NaBH₄) Methanol, 0 °C to rt High for ketone over lactone nih.gov
Catalytic Transfer Hydrogenation Ruthenium or Iron Complexes Isopropanol or Formic Acid/Triethylamine High for ketone over lactone acs.orgresearchgate.netua.es
Enzymatic Reduction Ketoreductase (KRED) Aqueous buffer, co-factors (e.g., NADPH) Excellent chemo- and stereoselectivity acs.orgnih.gov
Catalytic Hydrogenation Iridium or Ruthenium Catalysts H₂, Methanol, Base Can reduce both, but conditions can be tuned rsc.orgchinesechemsoc.org

Reactivity of the Alkyl Side Chain

The four-carbon side chain offers a scaffold for various chemical modifications beyond the ketone functionality.

Remote functionalization allows for the activation of C-H bonds at positions distant from the existing functional groups. For the alkyl side chain of this compound, this could involve activating the C-H bonds at the C1', C2', or C4' positions.

One established strategy is the Hofmann-Löffler-Freytag (HLF) reaction and its modern variants, which typically involve generating a nitrogen-centered radical on a derivative of the substrate. nih.gov For example, the parent molecule could be converted to an N-halo derivative of an amine analog, which then undergoes a 1,5-hydrogen atom transfer (HAT) to functionalize the δ-carbon (C4' position). This approach has been used to generate δ-iodo or δ-chloro amines, which can then be converted to other functional groups. nih.gov

Palladium-catalyzed C(sp³)–H activation is another powerful tool. Using directing groups, it is possible to functionalize γ and δ C-H bonds. rsc.org For aliphatic acids, palladium catalysts can achieve γ-lactonization by activating a methyl C-H bond. acs.org While the target molecule is not an acid, similar principles could be applied with appropriate substrate modification to functionalize the terminal methyl group of the oxobutyl chain. Copper-catalyzed reactions have also been shown to effect remote C-H functionalization of aliphatic alcohols and amides. researchgate.net

Olefination:

The ketone on the side chain is a prime site for olefination reactions, such as the Wittig reaction, to form a carbon-carbon double bond. uit.no Reacting this compound with a phosphorus ylide (e.g., Ph₃P=CH₂) would convert the ketone into an alkene, yielding 5-(3-methylenbutyl)oxolan-2-one. The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate (B1237965) carbanion, offers another route, often favoring the formation of the (E)-alkene with higher selectivity. These reactions provide a means to extend the carbon chain and introduce further reactive handles. lookchem.com

Saturation:

The saturation of the side chain can be achieved through several methods. If an olefination reaction is first performed to create a C=C double bond, this can be subsequently reduced to an alkane via catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) with a hydrogen atmosphere are standard for this transformation. nih.gov

Alternatively, the ketone itself can be completely removed through deoxygenation reactions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, would convert the ketone directly to a methylene (B1212753) group, yielding 5-butyloxolan-2-one. pearson.com A milder alternative is the Clemmensen reduction, using amalgamated zinc and hydrochloric acid.

Table 2: Potential Side Chain Modification Reactions

Reaction Type Reagent Product Type Reference
Wittig Olefination Ph₃P=CR₂ Alkene uit.no
HWE Olefination (RO)₂P(O)CH₂R' + Base Alkene lookchem.com
Catalytic Hydrogenation H₂, Pd/C Alkane (from alkene) nih.gov
Wolff-Kishner Reduction H₂NNH₂, KOH, heat Alkane (from ketone) pearson.com

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies. For reactions involving this compound, this can be achieved by monitoring the concentration of reactants and products over time using techniques like chromatography (GC, HPLC) or spectroscopy (NMR, UV-Vis).

For example, in the selective reduction of the ketone, one could determine the reaction order with respect to the lactone and the reducing agent. In a study of the electrochemical lactonization of ketones, kinetic data revealed a first-order dependence on water at low concentrations and a zeroth-order dependence on the ketone substrate, with a Tafel slope suggesting that the initial electron transfer is the rate-determining step. caltech.edu

The kinetics of the lactone ring-opening can also be studied. Acid-catalyzed methanolysis of various lactones has been analyzed by ¹H NMR to determine the time required to reach equilibrium, providing insights into relative reactivities. nih.govacs.org Such studies show that γ-butyrolactones are generally less reactive towards ring-opening than δ-valerolactones. These methods could be directly applied to determine the rate constants for reactions of this compound.

Spectroscopic methods are invaluable for identifying and characterizing transient intermediates that are crucial to a reaction mechanism.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. ¹H and ¹³C NMR can be used to monitor the disappearance of starting material and the appearance of products in real-time. acs.org In studies of lactone interactions with proteins, ¹³C-labeled lactones were used to follow the reaction mechanism and identify the products of nucleophilic attack by using techniques like DEPT 135 sequences. nih.gov For reactions of this compound, low-temperature NMR experiments could potentially trap and characterize reactive intermediates, such as the tetrahedral intermediate formed during nucleophilic attack on either carbonyl group.

Infrared Spectroscopy: Infrared (IR) spectroscopy is particularly useful for tracking reactions involving carbonyl groups due to their strong, characteristic absorptions. pressbooks.publibretexts.orgmsu.edu The ketone C=O stretch (typically ~1715 cm⁻¹) and the lactone C=O stretch (~1770 cm⁻¹) of this compound would have distinct signals. pressbooks.pub During a selective reduction of the ketone, the disappearance of the 1715 cm⁻¹ peak and the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) from the resulting alcohol could be monitored to track the reaction's progress. pearson.compressbooks.pub Similarly, in an olefination reaction, the loss of the ketone C=O signal would be a clear indicator of reaction completion.

Table 3: Spectroscopic Signatures for Monitoring Reactions

Functional Group Transformation Spectroscopic Technique Key Spectral Change Reference
Ketone → Alcohol IR Spectroscopy Disappearance of C=O stretch (~1715 cm⁻¹), Appearance of O-H stretch (~3300 cm⁻¹) pearson.compressbooks.pub
Ketone → Alkene (Wittig) IR Spectroscopy Disappearance of C=O stretch (~1715 cm⁻¹) pressbooks.pub
Lactone Ring Opening ¹H NMR Spectroscopy Disappearance of lactone signals (e.g., -CH₂-O-), Appearance of ester and alcohol signals nih.govacs.org
Formation of Intermediates Low-Temperature NMR Appearance of new, transient signals (e.g., for tetrahedral intermediates) nih.gov

Isotopic Labeling Experiments Inconclusive for this compound

In the context of this compound, such experiments could theoretically be designed to investigate various aspects of its reactivity. For instance, labeling specific positions on the carbon skeleton could help to understand cyclization or ring-opening mechanisms, while deuterium (B1214612) labeling could probe the enolization of the ketone moiety.

Derivatization and Structural Modification of 5 3 Oxobutyl Oxolan 2 One

Design and Synthesis of Analogues and Homologues

The design and synthesis of analogues and homologues of 5-(3-Oxobutyl)oxolan-2-one involve modifications to the core lactone structure and the oxobutyl side chain. These modifications aim to alter the compound's physical, chemical, and biological properties.

Analogues can also be created by introducing substituents on the lactone ring or the side chain. For example, alkyl groups can be introduced at the α- or β-positions of the lactone ring to enhance lipophilicity. The synthesis of such analogues often involves multi-step reaction sequences starting from readily available precursors.

A general synthetic approach to analogues can involve the condensation of a suitable γ-lactone precursor with an appropriate electrophile. For instance, the enolate of a protected γ-butyrolactone can be reacted with an α,β-unsaturated ketone to introduce the oxobutyl side chain. Subsequent modifications can then be performed on this basic scaffold.

Analogue/Homologue Structural Modification Potential Synthetic Precursors
5-(2-oxopropyl)oxolan-2-oneShorter alkyl chainγ-Butyrolactone, 1-bromoacetone
5-(4-oxopentyl)oxolan-2-oneLonger alkyl chainγ-Butyrolactone, 5-chloropentan-2-one
4-Methyl-5-(3-oxobutyl)oxolan-2-oneMethyl substitution on the lactone ringα-Methyl-γ-butyrolactone, methyl vinyl ketone
5-(3-Oxobutyl)tetrahydrofuran-2-thioneReplacement of lactone carbonyl with thiocarbonylThis compound, Lawesson's reagent

Functionalization at Specific Positions for Structural Probes

The development of structural probes from this compound is essential for studying its interactions with biological systems or materials. This involves the introduction of specific functionalities at defined positions within the molecule.

The introduction of halogens, such as fluorine, chlorine, or bromine, can significantly alter the electronic properties and metabolic stability of the molecule. Halogenation can be achieved at various positions. For example, the α-position to the ketone can be halogenated under acidic or basic conditions using reagents like N-bromosuccinimide (NBS) or selectfluor. The lactone ring can also be halogenated, although this may require more specific methods to control regioselectivity.

Nitrogen functionalities, such as amines, amides, or azides, can be introduced to impart hydrogen bonding capabilities or to serve as handles for further conjugation. The ketone group can be converted to an oxime, which can then be reduced to an amine. Reductive amination of the ketone with an amine and a reducing agent like sodium cyanoborohydride is another common method. The lactone can be opened by an amine to form a γ-hydroxyamide, which can then be re-cyclized or used as a linear derivative.

Sulfur-containing groups can be introduced, for example, by converting the ketone into a thioketal or by reacting the enolate with a sulfenylating agent. The lactone carbonyl can also be thionated using reagents like Lawesson's reagent to yield a thiolactone.

Functionalization Reaction Reagent(s) Product Type
α-Bromination of ketoneN-Bromosuccinimide (NBS), cat. acidα-Bromo ketone
Reductive amination of ketoneAmine, NaBH3CNAmine
Oximation of ketoneHydroxylamine (B1172632) hydrochlorideOxime
Thionation of lactoneLawesson's reagentThiolactone

The carbon skeleton of this compound can be extended by the formation of new carbon-carbon bonds. Alkylation at the α-position to either the ketone or the lactone carbonyl can be achieved by generating the corresponding enolate with a suitable base (e.g., lithium diisopropylamide, LDA) and then reacting it with an alkyl halide.

Aryl groups can be introduced through various cross-coupling reactions. For instance, if a halogenated derivative is prepared first, a Suzuki or Stille coupling reaction can be employed to attach an aryl or heteroaryl moiety. Alternatively, the enolate of the ketone can be reacted with an aryllead triacetate or a similar organometallic reagent.

The ketone functionality also allows for aldol (B89426) condensation reactions with aldehydes or ketones to form β-hydroxy ketone derivatives, which can be subsequently dehydrated to yield α,β-unsaturated ketones.

Stereoselective Derivatization

Controlling the stereochemistry during derivatization is crucial, especially for applications in medicinal chemistry and asymmetric synthesis. This compound possesses a chiral center at the C5 position of the lactone ring. Derivatization reactions can be designed to be stereoselective, either by using chiral reagents or catalysts, or by taking advantage of substrate-controlled diastereoselectivity.

For instance, the reduction of the ketone can be performed with chiral reducing agents like (R)- or (S)-CBS reagents (Corey-Bakshi-Shibata) to produce a specific stereoisomer of the corresponding alcohol. Similarly, stereoselective alkylation of the enolate can be achieved using chiral auxiliaries or phase-transfer catalysts.

Enantioselective synthesis of derivatives can also start from an enantiomerically pure precursor of the oxolan-2-one ring. For example, employing a chiral phosphoric acid catalyst during a cyclization step to form the lactone ring can lead to an enantiomerically enriched product.

Conjugation Chemistry for Advanced Materials or Molecular Architectures

The functional groups on this compound can be used as handles for conjugation to other molecules, leading to the creation of advanced materials or complex molecular architectures.

The ketone group is a prime site for conjugation. It can be converted into a hydrazone or an oxime, which can then participate in further reactions. For example, "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be utilized if an azide (B81097) or alkyne functionality is introduced. An azide group can be installed by reacting an α-halo ketone with sodium azide.

The lactone ring can be opened to reveal a hydroxyl and a carboxylic acid group. These functionalities can then be used for esterification or amidation reactions to attach the molecule to polymers, surfaces, or biomolecules. For instance, the carboxylic acid can be activated with a carbodiimide (B86325) and then reacted with an amine-functionalized polymer.

These conjugation strategies allow for the incorporation of the this compound scaffold into larger systems, potentially imparting unique properties to the resulting materials, such as specific recognition capabilities or responsiveness to stimuli.

Biosynthetic Pathways and Enzymatic Transformations if Applicable to Natural Product Origin

Investigation of Putative Biosynthetic Precursors

The biosynthesis of γ-lactones is frequently linked to the metabolism of fatty acids. ebi.ac.ukresearchgate.net Therefore, it is highly probable that the biosynthetic precursors of 5-(3-Oxobutyl)oxolan-2-one are derived from fatty acid metabolism. The core structure suggests a precursor that can provide the butyrolactone ring and the oxobutyl side chain.

A plausible precursor is a medium-chain fatty acid, which undergoes a series of enzymatic modifications. The β-oxidation pathway of fatty acids is a key metabolic route that provides the necessary chemical intermediates. libretexts.orgmdpi.com Specifically, a fatty acid with a suitable chain length would enter the β-oxidation cycle, leading to the formation of a 4-hydroxyacyl-CoA intermediate, which is a direct precursor to the γ-lactone ring. ebi.ac.ukresearchgate.net The "3-oxobutyl" side chain points towards an intermediate that has undergone oxidation at the β-position.

Plausible Biosynthetic Precursors:

Precursor ClassSpecific Example (Hypothetical)Rationale
Fatty AcidsOctanoic acid or Decanoic acidProvides the carbon backbone for the lactone and side chain through β-oxidation.
β-oxidation Intermediates3-Hydroxyoctanoyl-CoAA key intermediate in the β-oxidation pathway that can be further modified.
Hydroxylated Fatty Acids4-Hydroxyoctanoic acidDirect precursor for γ-octalactone formation; further oxidation could yield the target molecule.

Characterization of Enzymes Involved in its Formation or Degradation

The formation of this compound from its putative precursors would necessitate the action of several classes of enzymes.

Hydroxylases: Cytochrome P450 monooxygenases (CYPs) or other hydroxylases are known to introduce hydroxyl groups into fatty acid chains at specific positions. ebi.ac.uk This would be a critical first step to generate the 4-hydroxy fatty acid precursor required for lactonization.

Acyl-CoA Dehydrogenases: These enzymes are central to the β-oxidation pathway, catalyzing the formation of a double bond between the α and β carbons of the acyl-CoA thioester.

Enoyl-CoA Hydratases: These enzymes catalyze the hydration of the double bond to form a 3-hydroxyacyl-CoA intermediate. wikipedia.orgresearchgate.net

3-Hydroxyacyl-CoA Dehydrogenase: This is a pivotal enzyme for the formation of the 3-oxo group. It catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyl group of the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA. ebi.ac.ukwikipedia.orguniprot.orgqmul.ac.uk This 3-ketoacyl intermediate is structurally analogous to the side chain of the target molecule.

Thiolases: These enzymes cleave the 3-ketoacyl-CoA, shortening the carbon chain by two carbons in each cycle of β-oxidation.

Lactonases/Esterases: These enzymes are responsible for the final cyclization step, forming the γ-butyrolactone ring from the corresponding 4-hydroxy acid. researchgate.netapsnet.org Conversely, they also catalyze the degradation of the lactone ring through hydrolysis. rsc.orgresearchgate.net

In Vitro and In Vivo Biotransformation Studies

For instance, the biotransformation of ricinoleic acid (12-hydroxy-9-octadecenoic acid) by Y. lipolytica to produce γ-decalactone is a well-studied process that involves β-oxidation to shorten the carbon chain to a C10 4-hydroxydecanoic acid, which then lactonizes. researchgate.net A similar process could be envisioned for the formation of this compound, where a hydroxylated and subsequently oxidized fatty acid serves as the substrate for a microbial β-oxidation pathway.

Elucidation of Metabolic Pathways Involving this compound

Based on the enzymatic activities discussed, a putative biosynthetic pathway can be proposed:

Initiation: A medium-chain fatty acid (e.g., decanoic acid) is activated to its CoA thioester.

Hydroxylation: A hydroxylase introduces a hydroxyl group at the C4 position.

β-Oxidation: The resulting 4-hydroxyacyl-CoA enters the β-oxidation pathway.

Formation of the 3-Oxo Group: During a cycle of β-oxidation, the enzyme 3-hydroxyacyl-CoA dehydrogenase oxidizes the 3-hydroxyl group to a 3-keto group, forming a 4-hydroxy-3-ketoacyl-CoA intermediate.

Lactonization: The thioester is hydrolyzed, and the resulting 4-hydroxy-3-keto acid spontaneously or enzymatically cyclizes to form this compound.

The degradation of this compound is likely to follow the established metabolic routes for other γ-butyrolactones. apsnet.orgijpsonline.cominchem.org

Lactone Ring Opening: The primary step in the catabolism is the hydrolysis of the ester bond by a lactonase or an esterase, yielding the corresponding open-chain γ-hydroxy acid: 4-hydroxy-3-oxobutanoic acid. apsnet.orgrsc.orgresearchgate.net

Oxidation and Entry into Central Metabolism: The resulting γ-hydroxy acid can be further metabolized. The ketone group may be reduced, and the carbon chain can be further broken down via pathways like the tricarboxylic acid (TCA) cycle, ultimately leading to carbon dioxide and water. apsnet.org In some bacteria, a complete catabolic pathway for γ-butyrolactone involves its conversion to succinic acid, an intermediate of the TCA cycle. apsnet.org

Computational Chemistry and Theoretical Studies of 5 3 Oxobutyl Oxolan 2 One

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. researchgate.netmdpi.com These methods, rooted in quantum mechanics, provide insights into electronic structure, bonding, and molecular orbitals.

Conformational Analysis and Energy Landscapes: A General Approach

The flexibility of the oxolane ring and the butyl side chain in 5-(3-Oxobutyl)oxolan-2-one suggests a complex conformational landscape. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and the energy barriers between them. lumenlearning.commdpi.com

Potential Energy Surface (PES) Mapping:The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry.fiveable.melibretexts.orgMapping the PES allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers.fiveable.meFor a molecule like this compound, a detailed PES would be complex due to the number of rotatable bonds. Theoretical studies would typically focus on simplified PES scans, such as rotating specific dihedral angles, to understand the energy profile of key conformational changes.mdpi.com

In the absence of specific research, the tables that would typically present calculated data such as bond lengths, angles, HOMO-LUMO energies, and conformational energy differences for this compound cannot be generated. The scientific community has yet to apply these powerful computational tools to this specific molecule and publish the findings.

Interconversion Barriers and Preferred Conformations

No specific computational studies on the interconversion barriers and preferred conformations of this compound were found in the public domain. Such studies would typically involve quantum mechanical calculations to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy required to convert between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Reaction Pathway Modeling and Transition State Theory

Transition state theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by examining the high-energy activated complex, or transition state, that exists between reactants and products. umn.eduwikipedia.orglibretexts.org This theory is instrumental in modeling reaction pathways. mdpi.com

Prediction of Reaction Mechanisms and Selectivity

There are no available studies that apply reaction pathway modeling to predict the specific reaction mechanisms and selectivity of this compound. This type of analysis would involve computationally mapping the potential energy surface of a reaction to identify the most likely path from reactants to products, including any intermediate steps.

Catalyst Design Principles Based on Theoretical Insights

Without theoretical studies on the reaction mechanisms of this compound, there are no documented principles for designing catalysts specifically tailored to this compound. Theoretical insights are often used to design catalysts that can lower the energy of the transition state, thereby increasing the reaction rate.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Studies (Theoretical Aspects Only)

QSAR and QSPR studies are valuable for predicting the biological activity and physicochemical properties of compounds based on their molecular structure. mdpi.comconicet.gov.ar These models are built by finding a mathematical relationship between molecular descriptors and the property of interest. imist.ma However, no theoretical QSAR or QSPR studies specifically focused on this compound have been published. Such studies would be valuable for predicting its potential applications and interactions.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 3 Oxobutyl Oxolan 2 One

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 5-(3-Oxobutyl)oxolan-2-one.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Multidimensional NMR spectroscopy offers a powerful, non-destructive method for elucidating the complex structure of this compound. encyclopedia.pub Techniques such as COSY (Correlation Spectroscopy) can reveal proton-proton coupling networks within the molecule, helping to establish the connectivity of the butyl and oxolanone fragments. usask.ca Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide correlations between protons and carbon-13 nuclei, which is crucial for assigning the full carbon skeleton and confirming the positions of the carbonyl groups. encyclopedia.pubusask.ca

For instance, in a related compound, 5,5-dimethyl-4-(3-oxobutyl)oxolan-2-one, 2D NMR would be instrumental in differentiating the various methylene (B1212753) and methine protons and assigning the quaternary carbon of the lactone ring. Solid-state NMR could be employed to study the compound in its solid form, providing insights into its crystalline structure and polymorphism.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the definitive identification and structural analysis of this compound. acs.org This technique provides highly accurate mass measurements, typically with sub-ppm mass accuracy, allowing for the unambiguous determination of the elemental composition. thermofisher.com For this compound (C₉H₁₄O₃), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, confirming the molecular formula.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns. The fragmentation of the molecular ion can provide evidence for the presence of the oxolan-2-one ring and the 3-oxobutyl side chain. For example, a common fragmentation pathway might involve the loss of the butanone side chain or cleavage of the lactone ring. In the analysis of a similar compound, 5,5-dimethyl-4-(3-oxobutyl)oxolan-2-one, high-resolution ESI-MS confirmed the presence of the molecular ion at m/z 184.2322 [M+H]⁺. smolecule.com

Table 1: Illustrative HRMS Data for a Related Compound

Ion Calculated Exact Mass Observed Mass Mass Error (ppm)
[M+H]⁺ 184.2322 184.2320 -1.1
[M+Na]⁺ 207.2141 207.2139 -1.0

This table presents hypothetical data for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and effective tool for identifying the functional groups present in this compound and assessing its purity. researchgate.netresearchgate.net The FT-IR spectrum would be expected to show strong characteristic absorption bands for the two carbonyl groups: one for the ester in the lactone ring and another for the ketone in the side chain. The C=O stretching vibration for a five-membered lactone typically appears at a higher frequency (around 1770 cm⁻¹) compared to the ketone C=O stretch (around 1715 cm⁻¹). The spectrum would also exhibit C-O stretching vibrations associated with the ester and ether linkages within the oxolanone ring. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Lactone) Stretching ~1770
C=O (Ketone) Stretching ~1715
C-O (Ester) Stretching ~1200-1100

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Since this compound possesses a chiral center at the C5 position of the oxolanone ring, it can exist as two enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying these enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer will produce a unique CD spectrum, which are mirror images of each other. This technique can be used to determine the absolute configuration of a separated enantiomer by comparing its experimental CD spectrum with theoretically calculated spectra. It is also a sensitive method for monitoring changes in conformation and for determining enantiomeric purity, although it is not typically used for precise quantitative determination of enantiomeric excess.

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are essential for the separation and quantification of the enantiomers of this compound.

Chiral Stationary Phase Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) of a chiral compound is of paramount importance, and this is most commonly achieved using chiral stationary phase (CSP) chromatography, available in both high-performance liquid chromatography (HPLC) and gas chromatography (GC) formats. nih.govobrnutafaza.hr These techniques utilize a chiral stationary phase that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. nih.gov

For the analysis of this compound, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. bujnochem.com Pirkle-type phases, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, are another class of CSPs that could be suitable. obrnutafaza.hrregistech.com The choice of the specific CSP and the mobile phase conditions (for HPLC) or temperature program (for GC) would need to be optimized to achieve baseline separation of the two enantiomers. bujnochem.com Once separated, the area under each peak can be integrated to calculate the enantiomeric excess of the mixture.

Table 3: Common Chiral Stationary Phases for Enantiomeric Separations

CSP Type Chiral Selector Example Separation Principle
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Formation of transient diastereomeric complexes
Pirkle-type (R,R)-Whelk-O 1 π-π interactions, hydrogen bonding, dipole stacking

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS, LC-NMR) for Complex Mixture Analysis

The analysis of this compound, also known as solerone, within complex matrices such as food and beverages, necessitates the use of sophisticated analytical techniques that offer high sensitivity, selectivity, and structural elucidation capabilities. oup.comacs.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. etamu.edu It combines the high-resolution separation capability of gas chromatography with the high selectivity and sensitivity of tandem mass spectrometry. hpst.cz The GC separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. etamu.edu The separated compounds then enter the mass spectrometer, where they are ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces matrix interference, which is crucial when analyzing trace components in complex samples. hpst.cznih.gov

For the analysis of this compound, which is a volatile flavor compound, GC-MS/MS is a highly suitable method. oup.com In a typical workflow, the sample would undergo an extraction, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the volatile fraction. nih.gov The extract is then injected into the GC-MS/MS system. The use of an internal standard is recommended for accurate quantification.

Table 1: Illustrative GC-MS/MS Parameters for the Analysis of this compound

Parameter Setting
Gas Chromatograph (GC)
Column e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Mass Spectrometer (MS/MS)
Ionization Mode Electron Ionization (EI) at 70 eV
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined from the full scan spectrum
Product Ions (m/z) To be determined from fragmentation studies
Collision Energy Optimized for each transition

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a complementary technique to GC-MS/MS and is particularly useful for the analysis of non-volatile, polar, or thermally labile compounds. nih.gov It avoids the need for derivatization, which is sometimes required in GC-MS to increase volatility. nih.govshimadzu.com The system couples a high-performance liquid chromatograph (HPLC) for separation with a tandem mass spectrometer for detection. nih.gov Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. nih.gov Following separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before undergoing MS/MS analysis in MRM mode for quantification. nih.govchromatographyonline.com

The analysis of this compound and its potential non-volatile precursors or degradation products in complex matrices like wine can be effectively performed using LC-MS/MS. nih.gov This technique offers high sensitivity and selectivity, allowing for direct analysis of liquid samples with minimal preparation. nih.gov Method development would involve optimizing the chromatographic conditions (column, mobile phase) and the MS/MS parameters (ion transitions, collision energies) for the target analyte. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

Parameter Setting
Liquid Chromatograph (LC)
Column e.g., C18 reversed-phase (150 mm x 2.1 mm, 2.7 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient Optimized for separation
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ (m/z) 171.09
Product Ions (m/z) To be determined from fragmentation studies
Collision Energy Optimized for each transition

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a powerful hyphenated technique that directly couples HPLC with Nuclear Magnetic Resonance spectroscopy. This combination provides chromatographic separation with the unparalleled structure elucidation capability of NMR. nih.govmdpi.com It is particularly valuable for the analysis of complex mixtures, such as natural product extracts or metabolites, as it can provide detailed structural information on individual components without the need for prior isolation. jpsbr.org

LC-NMR can be operated in several modes, including on-flow, stopped-flow, and loop-storage. mdpi.com In the on-flow mode, NMR spectra are acquired continuously as the eluent flows through the NMR probe. jpsbr.org For low concentration analytes, the stopped-flow mode is preferred, where the chromatographic flow is halted when the peak of interest is in the NMR flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments to build up a better signal-to-noise ratio. mdpi.com The application of LC-NMR to the analysis of a sample containing this compound would enable the unambiguous confirmation of its structure and the potential identification of unknown related compounds in the same analytical run. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO₂). mdpi.comnih.gov A supercritical fluid exists at a temperature and pressure above its critical point and exhibits properties intermediate between a liquid and a gas. researchgate.net This results in low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to HPLC. americanpharmaceuticalreview.com SFC is considered a type of normal-phase chromatography and is well-suited for the separation of a wide range of compounds, including non-polar and polar analytes. mdpi.com

The addition of a co-solvent, or modifier (e.g., methanol), to the supercritical CO₂ allows for the tuning of the mobile phase's polarity and elution strength. americanpharmaceuticalreview.com SFC is increasingly recognized for its application in both achiral and chiral separations. americanpharmaceuticalreview.comchromatographyonline.com Given that this compound is a chiral molecule, SFC would be an excellent technique for the enantioselective separation of its (R)- and (S)-enantiomers. This is particularly relevant as the enantiomeric distribution of flavor compounds can significantly impact their sensory properties. Polysaccharide-based chiral stationary phases are frequently used for such separations in SFC. chromatographyonline.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its utility by providing mass information for peak identification and improved sensitivity. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination (if applicable)

For a chiral molecule like this compound, X-ray crystallography of a suitable single crystal would unambiguously determine its absolute configuration (i.e., whether it is the R or S enantiomer), provided that the analysis is performed with sufficient care, often involving the presence of an atom with anomalous scattering properties. libretexts.org

As of the current literature survey, no specific X-ray crystallographic data for this compound has been published. However, data for a structurally related compound, 5,5-dimethyl-4-(3-oxobutyl)oxolan-2-one, has been reported, indicating an orthorhombic crystal system with specific unit cell parameters. smolecule.com If a suitable single crystal of this compound were to be grown and analyzed, the resulting data would provide invaluable, definitive information on its solid-state structure and absolute stereochemistry. libretexts.orgwikipedia.org

Applications of 5 3 Oxobutyl Oxolan 2 One As a Synthetic Building Block and Precursor

Intermediate in the Total Synthesis of Natural Products

The γ-butyrolactone motif is a ubiquitous structural element found in a vast number of biologically active natural products. mdpi.comresearchgate.netacs.org Consequently, molecules like 5-(3-Oxobutyl)oxolan-2-one are valuable precursors in synthetic campaigns aimed at these targets. The dual functionality of the molecule allows for sequential or orthogonal chemical transformations, providing a strategic advantage in complex synthetic routes.

Polyketides are a large and structurally diverse class of secondary metabolites, many of which exhibit potent biological activities. chinesechemsoc.org The synthesis of these complex molecules is a significant area of research in organic chemistry. The γ-butyrolactone unit is a recurring feature in many polyketide natural products. rsc.org

While direct application of this compound in a completed total synthesis of a polyketide is not extensively documented, its structural motifs are key components in established synthetic strategies. For instance, the total synthesis of the antibacterial polyketide thailandamide lactone features a linear polyene chain connected to a γ-butyrolactone ring. rsc.org Similarly, the synthesis of the natural product (±)-phaeocaulisin A was envisioned with an α-methylene γ-butyrolactone as a key advanced intermediate, highlighting the importance of this heterocyclic core in building complex natural product frameworks. acs.org The synthesis of isoneoantimycin, an antibiotic of the antimycin family, also utilizes a γ-butyrolactone fragment derived from D-phenylalanine as a central building block. rsc.org

The 3-oxobutyl side chain in this compound offers a reactive handle that can be elaborated through various C-C bond-forming reactions (e.g., aldol (B89426), Wittig, or Grignard reactions) to construct the extended carbon chains typical of polyketides. The ketone can also be reduced to a secondary alcohol, introducing a new stereocenter and a site for further functionalization or cyclization. These strategic possibilities make γ-keto-lactones like this compound potent building blocks for the convergent synthesis of complex polyketide targets.

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. mdpi.com Synthetic strategies often leverage simple, chiral lactone precursors to build more complex, biologically active molecules. For example, (S)-3-hydroxy-γ-butyrolactone, a related chiral building block, has been used to synthesize a variety of five-, six-, and seven-membered nitrogen-containing heterocycles. thieme-connect.com

Synthetic approaches toward γ-butyrolactone-containing natural products often involve key steps like intramolecular esterification of γ-hydroxybutanoic acids or, more advanced methods like photoredox-catalyzed C-H activation and annulation reactions. mdpi.comacs.org The synthesis of prostaglandins, a major class of signaling molecules, extensively uses δ- and γ-lactone intermediates (Corey lactones) to control stereochemistry and assemble the final structure. diva-portal.org

The structure of this compound is particularly suited for creating diversity in synthetic libraries. The ketone can be subjected to reductive amination to introduce amine functionalities, or used in olefination reactions to append various side chains. The lactone itself can be opened to reveal a linear hydroxy acid, which can then be modified and re-cyclized or used to form larger structures. These synthetic handles make it a valuable precursor for generating analogues of known biologically active compounds for structure-activity relationship (SAR) studies. derpharmachemica.com

Construction of Advanced Organic Scaffolds

Beyond its role in emulating natural product cores, this compound and related γ-keto-lactones are instrumental in the de novo design and synthesis of advanced organic scaffolds with unique three-dimensional architectures.

Macrocycles are of significant interest in drug discovery and materials science due to their unique conformational properties. nih.govrsc.org While direct macrocyclization of this compound is not prominently reported, its structure provides clear strategic points for elaboration into a precursor suitable for macrocyclization.

A common strategy for forming macrolactones is the ring-closing metathesis (RCM) of a seco-acid (the ring-opened form of the lactone) that has been appended with a terminal alkene. For this compound, this could be achieved through a Wittig-type reaction at the ketone carbonyl to install an omega-alkenyl chain. Subsequent hydrolysis of the lactone would yield the linear hydroxy acid precursor, ready for RCM to form a large macrolactone.

Alternatively, the lactone can be opened and the resulting carboxylic acid and hydroxyl groups can be used as anchor points in condensation reactions with di-amino or di-ol linkers to build large macrocyclic structures. nih.gov The development of modern catalytic methods, including C-H functionalization, has greatly expanded the toolkit for creating macrocycles from simpler building blocks, a strategy for which functionalized lactones are well-suited. rsc.org

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly important scaffolds in medicinal chemistry due to their rigid, three-dimensional structures. researchgate.net The γ-butyrolactone framework is an excellent platform for the synthesis of spirolactones.

A particularly powerful method is the nickel-catalyzed intramolecular α-spirocyclization of lactones. researchgate.netacs.orgcaltech.edu In this reaction, a lactone bearing a tethered aryl nitrile undergoes an enantioselective cyclization to forge a new 5-, 6-, or 7-membered ring at the α-position of the lactone. The reaction proceeds through the addition of a nickel-enolate to the nitrile, forming an N-aryl imine intermediate which is then hydrolyzed to the corresponding β-keto spirocycle. acs.orgacs.org This method is highly relevant to a precursor like this compound, which could be modified to incorporate the necessary aryl nitrile tether.

Table 1: Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization for 7-Membered Rings acs.orgacs.org
SubstrateLigandYield (%)Enantiomeric Excess (ee, %)
13c (R = Me)SL-M001-15790
13c (R = Me)SL-M009-16290
13d (R = F)SL-M001-17285
13d (R = F)SL-M009-17085

Another established route involves rhodium-catalyzed reactions of diazo compounds. nih.govrsc.org For example, rhodium carbenes generated from diazo compounds can react with the carbonyl oxygen of a lactone to form an oxonium ylide. This intermediate can then undergo rearrangement to form a spirocyclic product. researchgate.net This approach provides access to novel spiro-heterocyclic frameworks.

Potential in Material Science Precursors (if research specifically exists on this, e.g., monomers)

The use of biomass-derived monomers for the synthesis of sustainable polymers is a rapidly growing field of research. nih.gov Lactones, particularly γ-butyrolactone (GBL) and its derivatives, are attractive candidates for producing biodegradable and biocompatible aliphatic polyesters through ring-opening polymerization (ROP). icm.edu.plresearchgate.netvot.pl

However, the ROP of the five-membered γ-butyrolactone ring is thermodynamically challenging due to its low ring strain, which results in a low ceiling temperature for polymerization. chinesechemsoc.orgicm.edu.pl Despite this, recent advances in catalysis, including the use of organocatalysts like phosphazene superbases or specific metal-based systems, have enabled the controlled polymerization of GBL and its derivatives under milder conditions. chinesechemsoc.orgresearchgate.net

A notable example is the polymerization of α-methylene-γ-butyrolactone (MBL), a bio-based monomer. MBL can undergo both vinyl-addition polymerization across its exocyclic double bond and ROP of its lactone ring. chinesechemsoc.orgnih.gov Researchers have developed chemoselective catalytic systems that can favor one pathway over the other. For instance, a phosphazene base/urea binary catalyst system has been shown to selectively promote the ROP of MBL to produce an unsaturated polyester (B1180765), which retains the double bond for further functionalization. chinesechemsoc.org

Table 2: Chemoselective ROP of α-Methylene-γ-butyrolactone (MBL) chinesechemsoc.org
Catalyst SystemTemperature (°C)Time (h)Conversion (%)Selectivity (ROP vs. Vinyl)
CTPB/U4-40458>99:1
CTPB/U4-20445>99:1
CTPB/U1-40455>99:1
CTPB only-40475<1:99

While there is no specific research detailing the polymerization of this compound, these findings suggest its potential as a comonomer. The presence of the ketone functionality could introduce polarity and a site for post-polymerization modification into the resulting polyester chain, potentially leading to materials with tailored properties such as improved adhesion or degradability. The key challenge would remain overcoming the thermodynamic barrier to the ROP of the substituted γ-butyrolactone ring.

Future Research Directions and Emerging Paradigms for 5 3 Oxobutyl Oxolan 2 One

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and selective methods for the synthesis of functionalized γ-butyrolactones like 5-(3-Oxobutyl)oxolan-2-one is a key area for future research. While classical methods for lactonization exist, emerging catalytic systems offer the promise of improved yields, higher selectivity, and more environmentally benign processes.

One promising avenue is the application of biocatalysis . Enzymes such as Baeyer-Villiger monooxygenases (BVMOs), alcohol dehydrogenases (ADHs), and hydrolases have been successfully employed in the synthesis of various lactones. nih.gov Future investigations could focus on identifying or engineering enzymes capable of catalyzing the formation of this compound from readily available precursors. For instance, the reductive cyclization of a corresponding γ-ketoester using a stereoselective ketoreductase could be a viable route. nih.govnih.gov The merging of photocatalysis with biocatalysis also presents an innovative approach, where a photocatalyst generates a keto ester intermediate that is then stereoselectively reduced and cyclized by an enzyme. researchgate.net

In the realm of chemocatalysis , iridium-catalyzed asymmetric hydrogenation of γ-ketoesters has proven to be a highly efficient method for producing chiral lactones with excellent enantioselectivity. rsc.org Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids represents another powerful strategy. rsc.org The application of these catalytic systems to the synthesis of this compound could provide access to enantiomerically pure forms of the molecule.

Further research into novel catalytic methods, such as gold-catalyzed cycloisomerization of allenoic acids or electro-oxidative annulation of alkenes with 1,3-diesters, could also lead to innovative synthetic pathways. researchgate.netresearchgate.net

Table 1: Potential Catalytic Systems for the Synthesis of this compound

Catalytic System Catalyst Type Potential Advantages
Biocatalysis Enzymes (e.g., KREDs, ADHs) High stereoselectivity, mild reaction conditions, environmentally friendly.
Asymmetric Hydrogenation Chiral Iridium or Ruthenium complexes High yields and enantioselectivities for chiral lactone synthesis. rsc.orgrsc.org
Photocatalysis-Biocatalysis Hybrid Decatungstate photocatalyst with an ADH Combination of C-C bond formation and stereoselective reduction. researchgate.net
Gold Catalysis Gold(I) complexes High regio- and stereoselectivity in cyclization reactions. researchgate.net

Discovery of Unprecedented Reactivity and Transformations

The dual functionality of this compound, with its electrophilic lactone ring and a ketone group on the side chain, opens up a wide array of possibilities for novel chemical transformations. Future research should aim to explore the reactivity of this molecule to generate new and complex molecular architectures.

The lactone moiety can undergo nucleophilic attack, leading to ring-opening reactions that can be exploited for the synthesis of various functionalized carboxylic acid derivatives. The keto group on the side chain provides a handle for a plethora of well-established ketone chemistries, including but not limited to:

Reductions: Stereoselective reduction of the ketone would lead to the corresponding secondary alcohol, introducing a new stereocenter.

Oxidations: Such as the Baeyer-Villiger oxidation to form an ester.

Carbonyl additions: Reactions with Grignard reagents, organolithium compounds, or Wittig reagents to extend the carbon skeleton.

Enolate chemistry: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in alkylation, aldol (B89426), and other condensation reactions.

The interplay between the lactone and the keto group could also lead to intramolecular reactions , such as aldol condensations or cyclizations, to form bicyclic or more complex ring systems. The transformation of δ-lactones to γ-lactones is a known process in prostaglandin (B15479496) synthesis and similar intramolecular rearrangements could be explored for this compound. researchgate.net

Furthermore, the study of the reactivity of the γ-butyrolactone scaffold in the context of radical reactions or transition-metal-catalyzed cross-coupling reactions could unveil novel synthetic applications.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design

Future research in this area could involve:

Retrosynthetic Analysis: Employing AI platforms to predict multiple, ranked synthetic routes to this compound from simple, commercially available starting materials. researchgate.net These platforms can be trained on large datasets of known reactions to identify the most plausible disconnections. cas.orgchemcopilot.com

Reaction Outcome Prediction: Using ML models to predict the yield and stereoselectivity of potential reactions in a proposed synthesis. cmu.edu This can help in prioritizing experimental efforts on the most promising routes.

Catalyst and Reaction Condition Optimization: AI algorithms can be used to optimize reaction conditions, such as catalyst choice, solvent, temperature, and reaction time, to maximize the yield and purity of the desired product.

The challenge in applying AI to a novel molecule like this compound lies in the potential lack of specific data for training the models. However, transfer learning approaches, where a model trained on a large dataset of general reactions is fine-tuned on a smaller, more specific dataset, could be a viable strategy. mdpi.com

Table 2: Applications of AI in the Synthesis Design of this compound

AI Application Description Potential Impact
Retrosynthesis Prediction AI algorithms suggest synthetic routes by working backward from the target molecule. engineering.org.cn Accelerates the discovery of novel and efficient synthetic pathways.
Forward Synthesis Prediction ML models predict the products of a given set of reactants and conditions. mindmapai.app Helps in identifying potential side products and optimizing reaction selectivity.
Catalyst Design AI can be used to design novel catalysts with enhanced activity and selectivity. Leads to the development of more efficient and sustainable synthetic methods.

Development of Advanced Spectroscopic Probes Utilizing the Compound's Structure

The γ-butyrolactone scaffold is present in many natural products and has been used in the development of chemical probes. nih.gov The structure of this compound, with its modifiable side chain, makes it an attractive candidate for the development of advanced spectroscopic probes for various applications in biology and materials science.

Future research could focus on functionalizing the oxobutyl side chain to introduce fluorophores, chromophores, or other reporter groups. For example, the ketone group could be derivatized with a fluorescent hydrazine (B178648) or hydroxylamine (B1172632) to create a probe whose spectroscopic properties are sensitive to its local environment. Such probes could be used for:

Sensing and Imaging: Designing fluorescent probes that can detect specific analytes, ions, or changes in the cellular environment (e.g., pH, viscosity). biorxiv.orgresearchgate.net The lactone scaffold could be designed to target specific organelles within a cell. researchgate.net

Reaction Monitoring: Developing probes that change their spectroscopic properties upon undergoing a specific chemical reaction, allowing for real-time monitoring of reaction kinetics.

Materials Science: Incorporating the lactone structure into polymers or other materials to create responsive materials whose optical or electronic properties can be tuned.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), could be employed to predict the electronic and optical properties of newly designed probes, guiding their synthesis and application. nih.gov

Sustainable Synthesis and Circular Economy Approaches for its Production or Recycling

In line with the growing emphasis on green chemistry and a circular economy, future research on this compound should prioritize sustainable production and end-of-life considerations. evonik.com

For sustainable synthesis , the focus should be on:

Renewable Feedstocks: Exploring biosynthetic pathways that utilize renewable resources, such as carbohydrates or lipids, as starting materials. doaj.org

Green Solvents and Catalysts: Employing environmentally benign solvents and reusable catalysts to minimize waste generation. doaj.org

Energy Efficiency: Developing synthetic routes that operate at lower temperatures and pressures to reduce energy consumption.

In the context of a circular economy , research could investigate:

Biodegradability: Assessing the biodegradability of this compound and its derivatives to understand their environmental fate.

Recycling and Upcycling: If the compound is used to produce polymers or other materials, developing methods for their chemical recycling back to the monomer or upcycling into higher-value products. The principles of a circular economy aim to transform waste into sustainable resources. mdpi.com

Life Cycle Assessment (LCA): Conducting a comprehensive LCA to evaluate the environmental impact of the entire lifecycle of the compound, from production to disposal or recycling.

By integrating sustainability principles from the outset, the development of this compound can be aligned with the goals of a more sustainable and circular chemical industry.

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR are critical for confirming the lactone ring and oxobutyl side chain. Key signals include the carbonyl carbon (~170–175 ppm in 13^13C NMR) and the lactone ring protons (δ 4.2–5.0 ppm in 1^1H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns distinguish regioisomers. For example, α-cleavage of the oxobutyl group generates a diagnostic ion at m/z 99 .
  • IR : A strong C=O stretch (~1750 cm1^{-1}) confirms lactone formation .

How does the stability of this compound vary under different pH and temperature conditions?

Basic Research Question
Stability studies should assess hydrolysis kinetics in buffered solutions (pH 2–10) at 25–60°C. Acidic conditions (pH < 4) may hydrolyze the lactone ring to the corresponding hydroxy acid, while alkaline conditions (pH > 8) promote β-keto elimination. Use HPLC to quantify degradation products and Arrhenius plots to predict shelf-life. Storage in anhydrous solvents (e.g., acetonitrile) at –20°C is recommended to minimize decomposition .

What mechanistic insights explain the reactivity of this compound with nucleophiles, and how do steric and electronic factors influence regioselectivity?

Advanced Research Question
The α,β-unsaturated lactone system undergoes Michael addition at the β-carbon. Density functional theory (DFT) calculations reveal that electron-withdrawing groups on the oxobutyl chain increase electrophilicity at the β-position. Steric hindrance from the lactone ring directs nucleophiles (e.g., amines, thiols) to the less hindered carbonyl site. Kinetic studies using stopped-flow UV-Vis spectroscopy can map transition states .

How can computational modeling predict the binding affinity of this compound to biological targets, such as enzymes or receptors?

Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like cyclooxygenase-2 (COX-2). Parameterize the compound using Gaussian-derived partial charges and validate force fields (e.g., AMBER) against crystallographic data. Focus on hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) and hydrophobic interactions with the active site .

What in vivo metabolic pathways are hypothesized for this compound, and how can isotopic labeling track its fate?

Advanced Research Question
Hypothesized pathways include β-oxidation of the oxobutyl chain or conjugation via glucuronidation. Use 13^{13}C-labeled analogs and LC-MS/MS to identify metabolites in rodent plasma. Compare urinary excretion profiles with in vitro microsomal assays (CYP450 enzymes) to elucidate phase I/II metabolism .

How do enzyme kinetics differ when this compound acts as a substrate versus an inhibitor for oxidoreductases?

Advanced Research Question
Measure KmK_m and VmaxV_{max} using steady-state kinetics (e.g., NADPH depletion assays). For inhibitory roles, determine IC50_{50} via competitive binding assays. Surface plasmon resonance (SPR) quantifies binding affinity (KDK_D), while X-ray crystallography resolves structural modifications in enzyme-ligand complexes .

What experimental approaches quantify the adsorption of this compound onto indoor surfaces, and how does this impact environmental fate studies?

Advanced Research Question
Use quartz crystal microbalance (QCM) or attenuated total reflectance FTIR (ATR-FTIR) to measure adsorption on materials like stainless steel or PVC. Model partitioning coefficients (KoaK_{oa}) between air/surface phases using inverse gas chromatography (IGC). Environmental fate studies must account for surface-mediated degradation (e.g., ozonolysis) .

What challenges arise in crystallizing this compound, and how can solvent selection improve crystal quality for X-ray diffraction?

Advanced Research Question
Crystallization challenges include low melting points and polymorphism. Screen solvents (e.g., ethyl acetate/hexane mixtures) via slow evaporation. Additive-driven crystallization (e.g., seeding with analogous lactones) enhances lattice stability. Resolve disorder in the oxobutyl chain using SHELXL refinement .

What protocols mitigate risks when handling this compound’s reactive functional groups (e.g., lactone, ketone)?

Advanced Research Question

  • Handling : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
  • Quenching : Neutralize waste with 10% sodium bicarbonate before disposal.
  • Stability Monitoring : Conduct periodic NMR/HPLC checks for degradation, especially after long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.